molecular formula C5H11NO2S B1679230 Penicillamine CAS No. 52-67-5

Penicillamine

Cat. No. B1679230
CAS RN: 52-67-5
M. Wt: 149.21 g/mol
InChI Key: VVNCNSJFMMFHPL-VKHMYHEASA-N
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Description

Penicillamine is a well-known heavy metal chelator, primarily used for the treatment of Wilson’s disease . It is also used for patients with kidney stones who have high urine cystine levels, rheumatoid arthritis, and various heavy metal poisonings .


Synthesis Analysis

Penicillamine is synthesized and polymerized from a series of D-penicillamine-derived β-thiolactones with varied side chain alkyl groups . The resulting polymers exhibit tunable glass transition temperatures in a wide range of 130–50 °C, and melting temperatures of 90–105 °C .


Molecular Structure Analysis

Penicillamine has a molecular formula of C5H11NO2S, an average mass of 149.211 Da, and a monoisotopic mass of 149.051056 Da . It is synthesized and polymerized from a series of D-penicillamine-derived β-thiolactones with varied side chain alkyl groups .


Chemical Reactions Analysis

Penicillamine is involved in various chemical reactions. For instance, it rapidly accumulates in the nickel-catalyzed decomposition of superoxide anion . The presence of the penicillamine moiety close to the catalytic center increases the lifetime of the Ni(III) transient species .


Physical And Chemical Properties Analysis

Penicillamine has a molecular weight of 149.21 and is soluble in water at 30 mg/mL . Its structural characteristics vary with pH, but it tends to stabilize in the form of the PC conformation in most cases for both D- and L-isomers .

Scientific Research Applications

Immunomodulatory Effects

Penicillamine has demonstrated significant effects on immune responses, particularly in conditions like rheumatoid arthritis and primary biliary cirrhosis. In the context of rheumatoid arthritis, Penicillamine's action appears to modulate immune complexes and immunoglobulin levels, potentially altering the disease's progression through immune system interaction (Bluestone & Goldberg, 1973). Similarly, in primary biliary cirrhosis, Penicillamine treatment was associated with significant reductions in serum immune complexes and immunoglobulins, suggesting an immunomodulatory effect that might influence the disease course favorably (Epstein et al., 1979).

Fibrotic Conditions and Copper Depletion

The use of Penicillamine in fibrotic conditions, such as systemic sclerosis, reflects its potential in altering disease progression. Although associated with toxicity, its application in systemic sclerosis indicates a capacity to impact fibrosis, albeit with a need for careful management due to adverse effects (Steen, Blair, & Medsger, 1986). Furthermore, Penicillamine's role in copper depletion, particularly in Wilson's disease, underlines its significance in managing conditions where copper metabolism is disrupted. Its antiangiogenic potential, explored in glioblastoma through copper depletion, illustrates an innovative approach to therapy, although the outcomes have not significantly extended survival (Brem et al., 2005).

Neurological Research and Seizure Studies

In neurological research, Penicillamine's effects have been studied in the context of seizures, revealing a complex interaction with the nitric oxide/NMDA pathways. This research demonstrates the drug's biphasic effects on seizure activity, mediated through these pathways, offering insights into neurological processes and potential therapeutic targets (Rahimi et al., 2014).

Dermatological Investigations

Penicillamine's dermatological effects, both adverse and investigational, provide a rich area for research into cutaneous manifestations of drug reactions. The drug's association with various skin conditions, including pemphigus-like syndromes, has spurred research into the mechanisms underlying these reactions, contributing to a deeper understanding of skin pathology and drug-induced dermatoses (Hay, Muller, & Reade, 1978).

Analytical and Diagnostic Applications

Finally, the development of novel analytical techniques for Penicillamine detection in biological specimens, such as skin, underscores its relevance in toxicological studies and diagnostics. These methods facilitate the examination of Penicillamine's effects at the tissue level, offering a pathway to quantifying its presence and potentially correlating levels with clinical outcomes (Saracino et al., 2013).

Safety And Hazards

Penicillamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of damaging the unborn child .

properties

IUPAC Name

(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

VVNCNSJFMMFHPL-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)S
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6037069
Record name D-Penicillamine
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Molecular Weight

149.21 g/mol
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Solubility

CRYSTALS; DECOMP 177.5 °C; SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE); HYGROSCOPIC; FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/, FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM.
Record name Penicillamine
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Mechanism of Action

Penicillamine is a chelating agent recommended for the removal of excess copper in patients with Wilson's disease. From in vitro studies which indicate that one atom of copper combines with two molecules of penicillamine. Penicillamine also reduces excess cystine excretion in cystinuria. This is done, at least in part, by disulfide interchange between penicillamine and cystine, resulting in formation of penicillamine-cysteine disulfide, a substance that is much more soluble than cystine and is excreted readily. Penicillamine interferes with the formation of cross-links between tropocollagen molecules and cleaves them when newly formed. The mechanism of action of penicillamine in rheumatoid arthritis is unknown although it appears to suppress disease activity. Unlike cytotoxic immunosuppressants, penicillamine markedly lowers IgM rheumatoid factor but produces no significant depression in absolute levels of serum immunoglobulins. Also unlike cytotoxic immunosuppressants which act on both, penicillamine in vitro depresses T-cell activity but not B-cell activity., The rationale for ... use in cyctinuria is that penicillamine forms a relatively soluble disulfide compound with cysteine through a disulfide interchange mechanism and thereby decr the formation of cystine containing renal stones., Penicillamine chelates mercury, lead, copper, iron, and probably other heavy metals to form stable, soluble complexes that are readily excreted in the urine., The mechanism of action of penicillamine in rheumatoid arthritis is not known, but may involve improvement of lymphocyte function. It markedly reduces IgM rheumatoid factor and immune complexes in serum and synovial fluid, but does not significantly lower absolute concentrations of serum immunoglobulins. In vitro, penicillamine depresses T-cell but not B-cell activity. However, the relationship of these effects to the activity of penicillamine in rheumatoid arthritis is not known., Antiurolithic (cystine calculi) Penicillamine combines chemically with cystine (cysteine-cysteine disulfide) to form penicillamine cysteine disulfide, which is more soluble than cystine and is readily excreted. As a result, urinary cystine concentrations are lowered and the formation of cystine calculi is prevented. With prolonged treatment, existing cystine calculi may be gradually dissolved.
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Product Name

Penicillamine

Color/Form

FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER

CAS RN

771431-20-0, 52-67-5
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Record name (-)-Penicillamine
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Record name Penicillamine [USAN:USP:INN:BAN:JAN]
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Melting Point

202-206 °C
Record name Penicillamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112,000
Citations
R Munro, HA Capell - British journal of rheumatology, 1997 - researchgate.net
… be less and the place of penicillamine in the therapeutic repertoire may become less clear. … Structurally, penicillamine is an amino acid with a thiol side chain (Fig. 1). Penicillamine can …
Number of citations: 74 www.researchgate.net
WM Weigert, H Offermanns… - … International Edition in …, 1975 - Wiley Online Library
… In this report the substance will be called D-penicillamine. D-Penicillamine (I) was at first solely … In 1956, D-penicillamine, which itself possesses no antibiotic activity, was first introduced …
Number of citations: 80 onlinelibrary.wiley.com
IA Jaffe, K Altman, P Merryman - The Journal of Clinical …, 1964 - Am Soc Clin Investig
… penicillamine and small dosesof aspirin as needed. All of the patients receivedD-penicillamine… Patient JS was given the course of D-penicillamine before the DL, whereas in patients PE …
Number of citations: 141 www.jci.org
ME Suarez‐Almazor, E Belseck… - Cochrane Database …, 1996 - cochranelibrary.com
… low dose penicillamine (<500 mg/day). For higher dosages, patients on penicillamine were … D‐penicillamine appears be have a clinical and statistical benefit on the disease activity of …
Number of citations: 67 www.cochranelibrary.com
JM Walshe - The American journal of medicine, 1956 - Elsevier
… group alone may not be enough and that the ring structure is in fact the active one in penicillamine. In these short term experiments no toxic reactions were noted from penicillamine in …
Number of citations: 958 www.sciencedirect.com
HI Mosberg, R Hurst, VJ Hruby, K Gee… - Proceedings of the …, 1983 - National Acad Sciences
… the two cysteine residues, display moderate Au receptor selectivities(10), whereas the cyclic analogs [D-P7n7,L-Cys]-and [D-Pen2, D-Cys']enkephalinamide (where Pen is penicillamine…
Number of citations: 010 www.pnas.org
R Squitti, PM Rossini, E Cassetta… - European Journal of …, 2002 - Wiley Online Library
… d‐penicillamine in reducing oxidative stress in AD patients. … in AD, and that d‐penicillamine has an effect in reducing oxidative … the real effectiveness of d‐penicillamine treatment in AD. …
Number of citations: 154 onlinelibrary.wiley.com
JC Crawhall, EF Scowen, RWE Watts - British medical journal, 1963 - ncbi.nlm.nih.gov
… according to the dose of penicillamine administered. During penicillamine administration two new sub… evidence are penicillamine-cysteine disulphide and penicillamine disulphide. …
Number of citations: 344 www.ncbi.nlm.nih.gov
EP Abraham, E Chain, W Baker, R Robinson - Nature, 1943 - nature.com
… The properties of this substance, which we propose to term penicillamine, show that it … Penicillamine is obtained by hydrolysing barium penicillin (both 650 and 1,000 units/mgm. …
Number of citations: 125 www.nature.com
IH Scheinberg, ME Jaffe, I Sternlieb - New England Journal of …, 1987 - Mass Medical Soc
… In these patients, penicillamine was replaced … penicillamine in patients with Wilson's disease results in rapid clinical deterioration, which is often fatal. The replacement of penicillamine …
Number of citations: 266 www.nejm.org

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